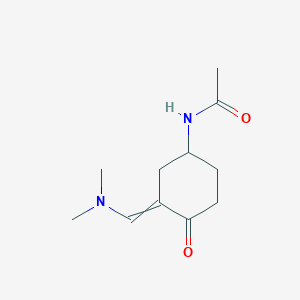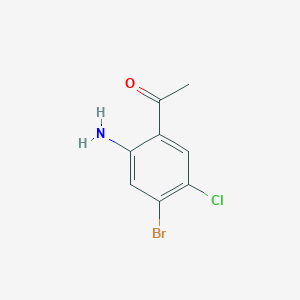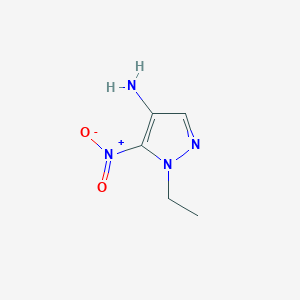![molecular formula C12H15N3O2 B11732654 2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11732654.png)
2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol is a complex organic compound that features a phenol group, a pyrazole ring, and a hydroxyethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol typically involves the condensation of 2-hydroxybenzaldehyde with 1-(2-hydroxyethyl)-1H-pyrazole-4-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}-imino)methyl]phenol
- 2-(2-Hydroxyethyl)phenol
- 2,4-Dichloro-6-[(2-hydroxyethylimino)methyl]phenol
Uniqueness
2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol is unique due to the presence of both a pyrazole ring and a phenol group, which allows for diverse chemical reactivity and potential biological activity. The hydroxyethyl substituent further enhances its solubility and ability to interact with biological targets.
Eigenschaften
Molekularformel |
C12H15N3O2 |
|---|---|
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
2-[[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O2/c16-6-5-15-9-11(8-14-15)13-7-10-3-1-2-4-12(10)17/h1-4,8-9,13,16-17H,5-7H2 |
InChI-Schlüssel |
XWZSNVHDFPHLQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC2=CN(N=C2)CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11732574.png)

![1-(2,2-difluoroethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11732584.png)

![butyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732604.png)
![bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732606.png)

![2-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B11732621.png)
![1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11732627.png)
![2-[3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11732634.png)
![4-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11732637.png)
![N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11732641.png)

![2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11732664.png)
